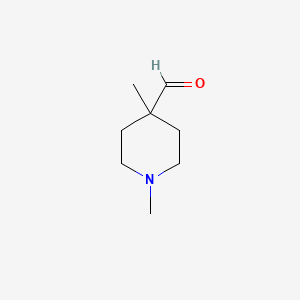
N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide
Übersicht
Beschreibung
N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Chemoselective Thionation-Cyclization : An efficient route for synthesizing thiazoles, including those similar to N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide, was reported using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. This method introduces various functionalities like esters, N-substituted carboxamides, or peptides into the thiazole structure (Kumar, Parameshwarappa, & Ila, 2013).
Biological Activities and Applications
Fungicidal Activity : Certain aromatic heterocyclic carboxamides, structurally related to this compound, demonstrated significant fungicidal activity. These compounds interact with a fungal succinate dehydrogenase homology model, indicating their potential use in agriculture (Banba, Yoshikawa, & Katsuta, 2013).
Antimicrobial Activity : A variety of thiazole carboxamide compounds, including those similar to this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Raval, Naik, & Desai, 2012).
Anti-inflammatory and Analgesic Activities : Imidazothiazole-based carboxamides, structurally related to this compound, demonstrated anti-inflammatory and analgesic activities in pharmacological screening. These findings suggest the potential therapeutic use of such compounds in treating inflammation and pain (Can et al., 2021).
Anticancer Activity : Novel thiazole-5-carboxamide derivatives, structurally related to this compound, showed promising anticancer activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer drugs (Cai et al., 2016).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that methiopropamine, a structurally related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene s-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The effects of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide on cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a norepinephrine-dopamine reuptake inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-10-8(12)6-5-14-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANSSLFXLATKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325253 | |
| Record name | N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400080-72-0 | |
| Record name | N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)


![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)


